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Compound of Interest

Compound Name: 2,6-Dimethyl-1-nitrosopiperidine

Cat. No.: B096675

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of dimethyl-
substituted nitrosopiperidines. Understanding the three-dimensional arrangement of these
molecules is critical for elucidating their biological activity and for the rational design of new
therapeutic agents. This document summarizes key quantitative data, details relevant
experimental protocols, and provides visual representations of important stereochemical
concepts.

Conformational Analysis of Dimethyl-Substituted
Nitrosopiperidines

The piperidine ring in N-nitrosopiperidines typically adopts a chair conformation. The
introduction of dimethyl substituents leads to various stereocisomers with distinct conformational
preferences. The orientation of the methyl groups (axial or equatorial) and the geometry of the
N-nitroso group significantly influence the molecule's overall shape and reactivity.

A key feature of N-nitrosamines is the partial double bond character of the N-N bond, which
results in hindered rotation and the existence of syn and anti isomers, defined by the
orientation of the nitroso oxygen relative to the substituents on the adjacent nitrogen.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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13C NMR spectroscopy is a powerful tool for the conformational analysis of dimethyl-
substituted nitrosopiperidines. The chemical shifts of the carbon atoms are highly sensitive to
their steric environment, allowing for the differentiation between axial and equatorial
substituents.

A study on N-nitroso-4-phenylpiperidine and its a-methyl derivatives provides valuable insights
into the shielding effects of methyl groups in different orientations.[1][2] For instance, in syn-N-
nitroso-2-methylpiperidine, the conformation with an axial methyl group is exclusively observed.
[1][2] In the case of the anti isomer, the conformation with the axial methyl group is
predominant (59%).[1][2] The significant difference in chemical shifts between the syn and anti
a-carbons is attributed to steric compression at the syn carbon.[1][2]

Table 1: 13C Shielding Parameters (ppm) for selected N-Nitrosopiperidines

Compoun

d Cc2 C3 Cc4 C5 C6 Methyl

N-
Nitrosopipe 47.9 25.8 24.5 26.5 38.8 -
ridine

syn-N-

Nitroso-2-

methylpipe  53.6 32.3 24.1 26.0 34.7 15.8
ridine (axial

Me)

anti-N-

Nitroso-2-

methylpipe  43.8 32.3 24.1 26.0 44.7 15.8
ridine (axial

Me)

N-Nitroso-
cis-2,6-
dimethylpip

53.0 32.4 19.8 324 53.0 16.5

eridine
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Data extracted from Fraser and Grindley (1975).[1][2]

Rotational Barriers about the N-N Bond

The partial double bond character of the N-nitrosamine linkage leads to a significant energy
barrier for rotation around the N-N bond. This barrier can be determined by dynamic NMR
spectroscopy, observing the coalescence of signals from the syn and anti isomers at elevated
temperatures. The rotational barrier in N,N-dimethylnitrosamine has been determined to be
approximately 23 kcal/mol.[3] The magnitude of this barrier is influenced by the steric and
electronic effects of the substituents on the piperidine ring.

Table 2: Rotational Energy Barriers for Selected Nitrosamines

Compound AGHI (kcallmol) Method
Dimethylnitrosamine ~23 Lineshape Analysis
N-Nitrosopiperidine - Coalescence Temperature
N,N'-

o o Lower than N-Nitrosopiperidine  Lineshape Analysis
Dinitrosohexahydropyrimidine

N,N',N"-Trinitrosohexahydro- Lower than N,N'- ) )
o o o Lineshape Analysis
1,3,5-triazine Dinitrosohexahydro-pyrimidine

Data from various sources.[3][4] The potential barriers increase in the order IV < lll < Il ~ |,
which is interpreted in terms of the electron-withdrawing effect of the nitrosamine group.[4]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational isomers and their relative populations.

Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for 1H NMR)
equipped with variable temperature capabilities.

Sample Preparation:
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» Dissolve 10-20 mg of the dimethyl-substituted nitrosopiperidine in a suitable deuterated
solvent (e.g., CDCI3, deuterated toluene).

» Transfer the solution to a 5 mm NMR tube.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS).
Data Acquisition for 13C NMR:

e Acquire a proton-decoupled 13C NMR spectrum at room temperature.

» Typical parameters might include a spectral width of 200 ppm, a relaxation delay of 2-5
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e Assign the carbon signals based on chemical shift predictions, substituent effects, and, if
necessary, 2D NMR techniques (e.g., HSQC, HMBC).

Dynamic NMR for Rotational Barrier Determination:

e Acquire a series of 1H or 13C NMR spectra at different temperatures, starting from below the
coalescence temperature of the signals for the syn and anti isomers.

e Gradually increase the temperature in small increments (e.g., 5-10 °C) and record a
spectrum at each temperature until the signals have coalesced and sharpened into a single
peak.

e The rotational barrier (AG%) can be estimated at the coalescence temperature (Tc) using the
Eyring equation. More accurate values can be obtained by a full lineshape analysis of the
spectra at different temperatures.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid
state.

Methodology:
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» Crystal Growth: Grow single crystals of the dimethyl-substituted nitrosopiperidine suitable for
X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor
diffusion, or cooling of a solution.

o Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray
diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-
rays.

 Structure Solution and Refinement: Process the diffraction data to obtain a set of structure
factors. Solve the phase problem to generate an initial electron density map and build a
molecular model. Refine the atomic coordinates and thermal parameters against the
experimental data to obtain the final crystal structure.

Dimethyl-substituted
Nitrosopiperidine

X-ray Crystallography

Workflow for Stereochemical Analysis.

Click to download full resolution via product page

Conclusion
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The stereochemistry of dimethyl-substituted nitrosopiperidines is complex, characterized by the
interplay of ring conformation and hindered rotation about the N-N bond. 13C NMR
spectroscopy is a primary tool for elucidating the conformational preferences of these
molecules in solution, revealing a general preference for axial orientations of a-methyl groups.
The significant energy barrier to N-N bond rotation leads to the existence of stable syn and anti
isomers at room temperature. A thorough understanding of these stereochemical features,
obtained through techniques like NMR and X-ray crystallography, is essential for correlating
molecular structure with biological activity in the context of drug design and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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